
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid is a chemical compound with the molecular formula C12H22N2O3 It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid typically involves the reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with other reagents under specific conditions. One common method includes the use of t-butyl 4-fluorobenzoate in the presence of potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) as a solvent. The reaction mixture is stirred at 130°C for 48 hours, followed by the addition of water and hydrochloric acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene and AK Scientific offer bulk production and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other proteins in the body. The exact mechanism may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid include:
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
2-(Piperidin-4-yl)benzoic acid: A compound used as a semi-flexible linker in targeted protein degradation.
Piperine: An alkaloid found in black pepper with various biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines a piperidine ring with an acetamido and pentanoic acid moiety
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
5-[(2-piperidin-4-ylacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O3/c15-11(9-10-4-7-13-8-5-10)14-6-2-1-3-12(16)17/h10,13H,1-9H2,(H,14,15)(H,16,17) |
Clé InChI |
IMQAYQSPBZYMDE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC(=O)NCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



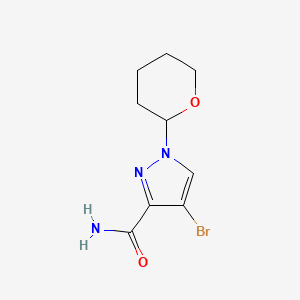
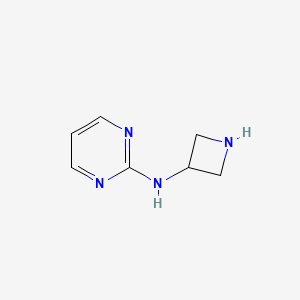
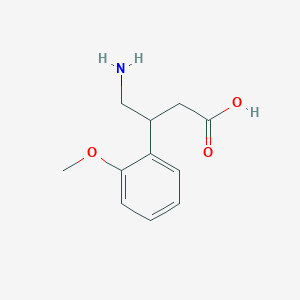
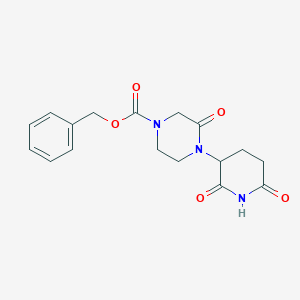
![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
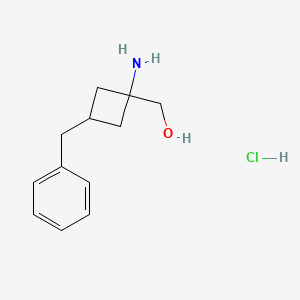
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)
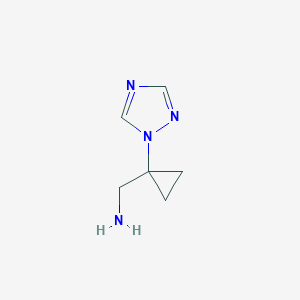

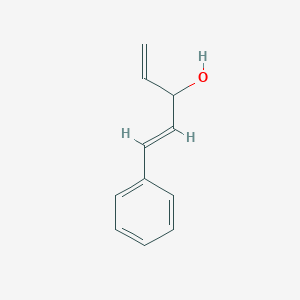
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
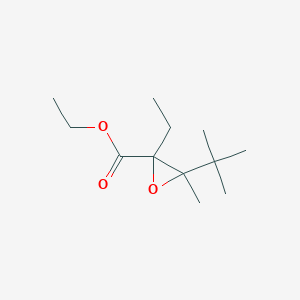
![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
